![molecular formula C11H8N2S B074196 Naphtho[2,1-d]thiazol-2-ylamine CAS No. 1203-55-0](/img/structure/B74196.png)
Naphtho[2,1-d]thiazol-2-ylamine
Übersicht
Beschreibung
Naphtho[2,1-d]thiazol-2-ylamine is a potent activator of KCa2 and KCa3.1 potassium channels . It is involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells . This compound has been identified as a potential new drug for the treatment of ataxia, epilepsy, and hypertension .
Synthesis Analysis
A novel, atom economic, and environmentally friendly method for the synthesis of 2-substituted benzothiazoles and 2-substituted naphtho[2,1-d]thiazoles from N-substituted arylamines and elemental sulfur has been developed under metal-free conditions .Wissenschaftliche Forschungsanwendungen
Activation of KCa2 and KCa3.1 Potassium Channels
“Naphtho[2,1-d]thiazol-2-ylamine” (also known as SKA-31) is a potent activator of KCa2 and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .
Potentiation of the Endothelium-Derived Hyperpolarizing Factor Response
SKA-31 has been found to potentiate the endothelium-derived hyperpolarizing factor (EDHF) response . This suggests that it could play a significant role in vascular biology.
Lowering Blood Pressure
Studies have shown that administration of SKA-31 can lower mean arterial blood pressure . This effect was observed in both normotensive mice and in mice with angiotensin-II-induced hypertension .
Potential Treatment for Ataxia and Epilepsy
Activators of KCa2 and KCa3.1 channels, like SKA-31, constitute useful pharmacological tools and potential new drugs for the treatment of ataxia and epilepsy .
Neuroprotection
The design of SKA-31 was based on the neuroprotectant riluzole . This suggests potential applications in neuroprotection and the treatment of neurodegenerative disorders.
Wirkmechanismus
Target of Action
Naphtho[2,1-d]thiazol-2-ylamine primarily targets KCa2 and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .
Mode of Action
Naphtho[2,1-d]thiazol-2-ylamine acts as an activator of these channels . It is found to be 10 to 20 times more potent than riluzole, a neuroprotectant . It activates KCa2.1 with EC50 values of 430 nM and 2.9 μM, KCa2.2 with an EC50 value of 1.9 μM, KCa2.3 with EC50 values of 1.2 and 2.9 μM, and KCa3.1 with EC50 values of 115 and 260 nM .
Biochemical Pathways
The activation of KCa2 and KCa3.1 potassium channels by Naphtho[2,1-d]thiazol-2-ylamine potentiates the endothelium-derived hyperpolarizing factor (EDHF) response . This response is crucial for the regulation of vascular tone and contributes to the control of blood pressure .
Pharmacokinetics
The compound SKA-31, a more “drug-like” form of Naphtho[2,1-d]thiazol-2-ylamine, has a half-life of 12 hours . This allows it to potentiate the EDHF-mediated dilations of carotid arteries from KCa3.1 (+/+) mice .
Result of Action
Administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension . These effects were absent in KCa3.1-deficient mice .
Action Environment
The action of Naphtho[2,1-d]thiazol-2-ylamine can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, its blood pressure-lowering effect is not observed in KCa3.1-deficient mice .
Eigenschaften
IUPAC Name |
benzo[g][1,3]benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQRUORYRZNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356956 | |
Record name | Naphtho[2,1-d]thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[2,1-d]thiazol-2-ylamine | |
CAS RN |
1203-55-0 | |
Record name | Naphtho[2,1-d]thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | naphtho[2,1-d][1,3]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.